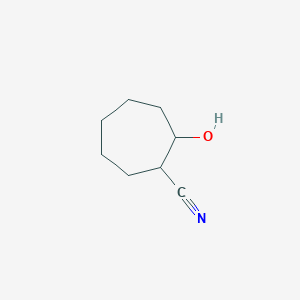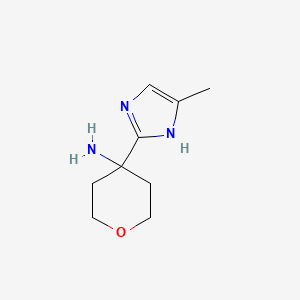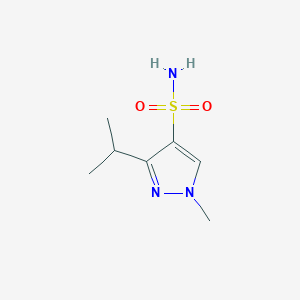![molecular formula C12H19N3 B13221575 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro-connected azaspiro nonane ring. The presence of the pyrazole ring imparts significant pharmacological potential to the compound, making it a subject of interest in medicinal chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane typically involves the formation of the pyrazole ring followed by the construction of the spiro-connected azaspiro nonane ring. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The pyrazole intermediate is then subjected to further reactions to introduce the spiro-connected azaspiro nonane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction may produce a pyrazoline derivative.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to the active site of an enzyme and inhibiting its activity. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: A pyrazole derivative with anti-inflammatory properties.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase (BTK).
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane is unique due to its spiro-connected azaspiro nonane ring, which imparts distinct structural and pharmacological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific biological activities.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(2-methylpyrazol-3-yl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C12H19N3/c1-15-11(4-7-14-15)10-8-13-9-12(10)5-2-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3 |
InChI-Schlüssel |
DJXWBSIKEBQXPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2CNCC23CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
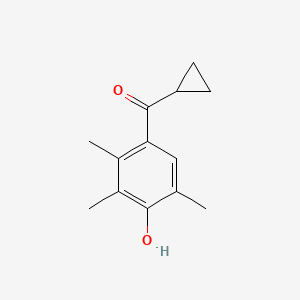
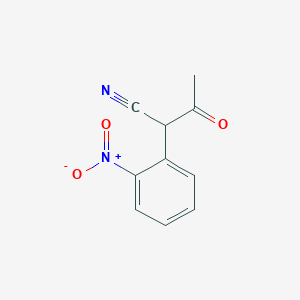
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

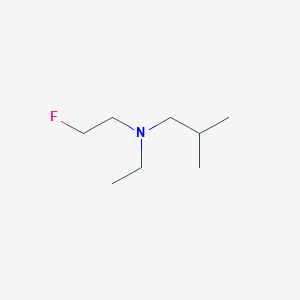
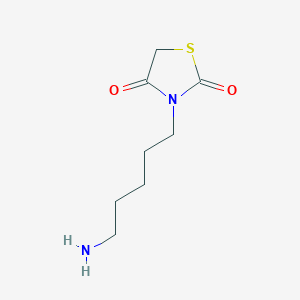
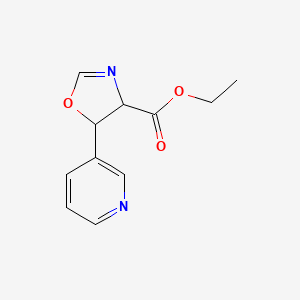
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
